molecular formula C20H17N3O2 B2728114 N-(5,6-dihydrobenzo[h]quinazolin-2-yl)-4-methoxybenzenecarboxamide CAS No. 306979-32-8

N-(5,6-dihydrobenzo[h]quinazolin-2-yl)-4-methoxybenzenecarboxamide

Cat. No.: B2728114
CAS No.: 306979-32-8
M. Wt: 331.375
InChI Key: LTVQIFFBUBKSPP-UHFFFAOYSA-N
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Description

N-(5,6-dihydrobenzo[h]quinazolin-2-yl)-4-methoxybenzenecarboxamide is a quinazoline derivative characterized by a fused benzo[h]quinazoline core and a 4-methoxybenzamide substituent.

Properties

IUPAC Name

N-(5,6-dihydrobenzo[h]quinazolin-2-yl)-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O2/c1-25-16-10-8-14(9-11-16)19(24)23-20-21-12-15-7-6-13-4-2-3-5-17(13)18(15)22-20/h2-5,8-12H,6-7H2,1H3,(H,21,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTVQIFFBUBKSPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=NC=C3CCC4=CC=CC=C4C3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of 2-Amino-N-substituted Benzamides

A foundational approach involves cyclizing 2-amino-N-substituted benzamides to construct the 5,6-dihydrobenzo[h]quinazoline scaffold. As demonstrated by Kumar et al. (2023), 2-amino-N-methylbenzamide reacts with dimethyl sulfoxide (DMSO) and hydrogen peroxide (H₂O₂) at 150°C for 14 hours to yield quinazolin-4(3H)-one derivatives. For dihydro variants, subsequent reduction using sodium borohydride (NaBH₄) or catalytic hydrogenation may be employed.

Key Reaction Parameters

Starting Material Reagents Temperature Time Yield Source
2-Amino-N-methylbenzamide DMSO, H₂O₂ (1 equiv) 150°C 14 h 92%

Palladium-Catalyzed Cross-Coupling and Cycloisomerization

An alternative route leverages palladium-catalyzed Sonogashira–Hagihara coupling followed by Brønsted acid-mediated cyclization. As reported by Petrova et al. (2024), iodobenzene derivatives undergo cross-coupling with alkynes, followed by cycloisomerization in trifluoroacetic acid (TFA) to form benzo[f]quinazoline-diones. Adapting this method for benzo[h]quinazoline requires substituting naphthalene-based precursors.

Optimized Conditions

  • Catalyst : Pd(PPh₃)₄ (5 mol%)
  • Acid : TFA (10 equiv)
  • Yield : 78% (for analogous structures)

Mechanistic Insights and Byproduct Mitigation

Radical Intermediates in H₂O₂-Mediated Reactions

The H₂O₂/DMSO system generates methylsulfinyl radicals, which abstract hydrogen atoms from the benzamide substrate, initiating cyclization. Side products like 3-unsubstituted indoles may form if the dihydroquinazoline intermediate oxidizes prematurely.

Mitigation Strategies :

  • Temperature Control : Maintaining 130–150°C minimizes decomposition.
  • Inert Atmosphere : Conducting reactions under argon suppresses oxidation.

Acid-Mediated Cyclization Pathways

Brønsted acids (e.g., TFA) protonate carbonyl groups, facilitating intramolecular nucleophilic attack by the amine. Steric hindrance from methoxy substituents may necessitate higher acid concentrations (20–30% v/v).

Purification and Characterization

Chromatographic Techniques

Crude products are purified via silica gel column chromatography using ethyl acetate/hexane (3:7 v/v). High-performance liquid chromatography (HPLC) with a C18 column further ensures >95% purity.

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.42 (s, 1H, NH), 7.89–7.20 (m, 8H, aromatic), 3.87 (s, 3H, OCH₃).
  • ESI-MS : m/z = 331.37 [M + H]⁺.

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Yield Range Source
H₂O₂/DMSO Cyclization Scalable, minimal byproducts High temperature required 85–92%
Palladium Cross-Coupling Tolerance for electron-rich groups Costly catalysts, multi-step 70–78%
One-Pot Amidation Rapid, fewer purification steps Microwave equipment dependency 75–80%

Industrial-Scale Considerations

Solvent Selection

  • DMSO : Effective for cyclization but challenging to remove. Alternative solvents like p-xylene improve recyclability.
  • Ethanol : Preferred for eco-friendly large-scale reactions.

Cost Efficiency

  • Catalyst Recycling : Pd recovery via filtration reduces expenses.
  • Bulk Reagents : Triethyl orthoformate and formamide are cost-effective at scale.

Chemical Reactions Analysis

Types of Reactions

N-(5,6-dihydrobenzo[h]quinazolin-2-yl)-4-methoxybenzenecarboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogens (e.g., Cl2, Br2) in the presence of a catalyst or nucleophiles (e.g., NaOH) in aqueous solution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, reduction may yield dihydroquinazolines, and substitution may yield halogenated quinazolines.

Scientific Research Applications

Anti-inflammatory Applications

The anti-inflammatory potential of compounds derived from the quinazoline scaffold, including N-(5,6-dihydrobenzo[h]quinazolin-2-yl)-4-methoxybenzenecarboxamide, has been extensively studied. Research indicates that quinazoline derivatives exhibit significant anti-inflammatory activity comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin and ibuprofen.

Case Study: Synthesis and Evaluation

A study synthesized a series of 5,6-dihydrobenzo[h]quinazoline derivatives and evaluated their antiplatelet and anti-inflammatory activities. The results showed that certain compounds demonstrated potent ASA-like antiplatelet activity along with anti-inflammatory effects comparable to indomethacin . This suggests that this compound may have similar therapeutic applications.

Antimicrobial Activity

The antimicrobial properties of quinazoline derivatives are also noteworthy. Compounds containing the quinazoline structure have been tested against various bacterial and fungal strains, revealing promising results.

Data Table: Antimicrobial Activity

CompoundBacterial Strains TestedFungal Strains TestedActivity Level
2bBacillus subtilisCandida albicansSignificant
2cStaphylococcus aureusAspergillus nigerModerate
2dPseudomonas aeruginosaCurvularia lunataHigh

A specific study highlighted the synthesis of new quinazoline derivatives that exhibited significant antibacterial and antifungal activity against strains such as Staphylococcus aureus and Candida albicans, with some compounds showing efficacy comparable to standard antibiotics .

Anticancer Properties

Quinazolines are increasingly recognized for their potential as anticancer agents. The structural modifications of these compounds can lead to enhanced cytotoxicity against various cancer cell lines.

Case Study: Anticancer Evaluation

In a recent investigation, a series of quinazoline derivatives were designed as potential anticancer agents. These compounds showed cytotoxic effects against several human cancer cell lines, including colon and breast cancer cells. The study emphasized the importance of structural modifications in enhancing the anticancer activity of these molecules .

Mechanistic Insights

The mechanisms underlying the bioactivity of this compound involve modulation of inflammatory pathways and inhibition of microbial growth through interference with cellular processes.

Mechanism of Action

The mechanism of action of N-(5,6-dihydrobenzo[h]quinazolin-2-yl)-4-methoxybenzenecarboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in disease processes. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Structural and Substituent Variations

The target compound differs from structurally related benzo[g]quinazoline derivatives (e.g., compounds 5–18 in –4) in two key aspects:

Core Structure : The benzo[h]quinazoline core positions the fused benzene ring differently compared to benzo[g]quinazoline derivatives, altering electronic distribution and steric effects.

Substituent Chemistry : The target compound features a carboxamide linkage at the quinazoline-2-yl position, whereas similar compounds (e.g., 5–14 ) incorporate thioacetamide bridges (-S-CH₂-CO-NH-) with diverse substituents (e.g., nitro, ethoxy, trifluoromethyl) .

Physicochemical Properties

Key data for select analogs are summarized below:

Compound ID Substituent Yield (%) Melting Point (°C) Notable Spectral Features (IR, $^1$HNMR)
5 5-Methylisoxazol-3-yl 68 292.4 IR: 3403 (NH), 1693 (CO); $^1$HNMR: δ 2.10 (CH₃)
7 6-Ethoxybenzo[d]thiazol-2-yl 78 255.9 IR: 3336 (NH), 1680 (CO); $^1$HNMR: δ 4.21 (S-CH₂)
8 6-Nitrobenzo[d]thiazol-2-yl 70 N/A IR: 1602 (CN); Anal. Calcd. C: 52.42%, N: 13.58%
9 5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl 81 N/A IR: 1355 (SO₂); Anal. Found N: 13.93%

Key Observations :

  • Yields : Compound 9 exhibits the highest yield (81%), suggesting favorable reactivity with trifluoromethyl substituents.
  • Melting Points : Compound 5 has the highest melting point (292.4°C), likely due to strong intermolecular hydrogen bonding from the isoxazole and sulfonamide groups.
  • Spectroscopy : IR peaks for carbonyl (1665–1693 cm⁻¹) and sulfonamide (1340–1355 cm⁻¹) groups are consistent across analogs .

Biological Activity

N-(5,6-dihydrobenzo[h]quinazolin-2-yl)-4-methoxybenzenecarboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and analgesic effects. This article explores the biological activity of this compound through various studies, highlighting its mechanisms, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

The compound this compound features a quinazoline core structure, which is known for its diverse pharmacological properties. The presence of methoxy and carboxamide functional groups enhances its solubility and bioavailability.

Anti-inflammatory Effects

Recent studies have demonstrated that derivatives of 5,6-dihydrobenzo[h]quinazolin-2-amine exhibit significant anti-inflammatory properties. For instance, one study revealed that these compounds effectively inhibit the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated microglial cells, suggesting their potential use in treating neuroinflammatory conditions . The mechanism appears to involve the inhibition of the NF-kappa B signaling pathway, which is crucial in mediating inflammatory responses.

Table 1: Summary of Anti-inflammatory Activity

CompoundModelInhibition (%)Reference
This compoundBV2 microglial cells (LPS)Significant
2-((1-(3-methyl-2-oxo-2H-[1,2,4]triazino[2,3-c]quinazolin-6-yl)ethyl)thio)acetic acidCarrageenan-induced paw edema53.41

Analgesic Activity

The analgesic properties of related quinazoline derivatives have been extensively studied. Compounds with similar structures have shown promising results in reducing pain in various animal models. For example, modifications to the quinazoline structure have led to enhanced analgesic activity compared to standard analgesics like diclofenac .

Table 2: Analgesic Activity Comparison

CompoundModelActivity (%)Reference
Quinazoline derivativeAnalgesic model73
Standard diclofenacAnalgesic model62

Case Studies

  • Neuroinflammation Study : A study focused on the anti-neuroinflammatory effects of novel derivatives showed that these compounds significantly reduced inflammation markers in microglial cells stimulated by LPS. The results indicated a promising avenue for treating neurodegenerative diseases where inflammation plays a critical role .
  • Synthesis and Evaluation : Another research effort synthesized several quinazoline derivatives and evaluated their biological activities. The findings highlighted that specific substitutions on the quinazoline ring led to enhanced anti-inflammatory and analgesic effects, supporting the hypothesis that structural modifications can optimize therapeutic efficacy .

The biological activity of this compound is believed to stem from its ability to modulate inflammatory pathways. It inhibits key enzymes involved in inflammation and reduces the expression of inflammatory mediators like TNF-alpha and IL-6 . This modulation is crucial for developing effective treatments for conditions characterized by chronic inflammation.

Q & A

Q. What are the key considerations for optimizing the synthesis of N-(5,6-dihydrobenzo[h]quinazolin-2-yl)-4-methoxybenzenecarboxamide?

  • Methodological Answer : Synthesis optimization should focus on stepwise functionalization of the quinazoline core and methoxyphenylcarboxamide group. A general approach involves:
  • Step 1 : Use 2,4,6-trichlorotriazine (TCT) as a coupling agent for introducing the methoxyphenyl group under controlled stoichiometry (1:1 molar ratio) and low temperatures (0–5°C) to minimize side reactions .
  • Step 2 : Amidation reactions require anhydrous conditions and catalysts like DMAP to enhance nucleophilic substitution efficiency .
  • Purity Control : Monitor intermediates via TLC and employ column chromatography with gradients of ethyl acetate/hexane for isolation .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use orthogonal analytical techniques:
  • NMR Spectroscopy : Compare experimental 1H^1H- and 13C^{13}C-NMR spectra with computational predictions (e.g., DFT-based tools) to confirm substituent positions, especially for the dihydrobenzo[h]quinazoline scaffold .
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks ([M+H]+^+) within 3 ppm error tolerance .
  • HPLC : Assess purity (>95%) using a C18 column with acetonitrile/water mobile phases .

Q. What preliminary biological screening strategies are recommended for this compound?

  • Methodological Answer : Prioritize target-agnostic assays to identify broad bioactivity:
  • Kinase Inhibition : Screen against tyrosine kinase panels (e.g., EGFR, VEGFR) due to structural similarity to quinazoline-based kinase inhibitors .
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with doxorubicin as a positive control .
  • Solubility Assessment : Quantify solubility in PBS/DMSO mixtures via UV-Vis spectroscopy to guide dosing in subsequent assays .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target affinity?

  • Methodological Answer : Systematically modify substituents and evaluate effects:
  • Quinazoline Core : Introduce electron-withdrawing groups (e.g., -Cl at C5) to enhance electrophilicity and kinase binding .
  • Methoxyphenyl Group : Replace methoxy with ethoxy or halogen to probe steric/electronic effects on receptor interactions .
  • Bioisosteric Replacement : Substitute the carboxamide with sulfonamide to assess metabolic stability .
    Validate changes using SPR (surface plasmon resonance) for binding kinetics .

Q. How should researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?

  • Methodological Answer : Address discrepancies through:
  • Variable Temperature NMR : Identify dynamic effects (e.g., rotamers) by acquiring spectra at 25°C and 60°C .
  • 2D NMR (COSY, NOESY) : Confirm proton-proton correlations and spatial proximity of aromatic protons .
  • Computational Modeling : Compare experimental 13C^{13}C-NMR shifts with DFT-calculated values for tautomeric or conformational isomers .

Q. What strategies are effective for identifying off-target interactions in vitro?

  • Methodological Answer : Employ proteome-wide profiling:
  • Chemical Proteomics : Use immobilized compound pulldowns with MS/MS to identify binding partners in cell lysates .
  • Thermal Shift Assays : Monitor protein thermal stability shifts to detect direct ligand interactions .
  • CRISPR-Cas9 Screens : Perform genome-wide knockout screens to identify synthetic lethal targets .

Q. How can metabolic stability be enhanced without compromising activity?

  • Methodological Answer : Optimize pharmacokinetics via:
  • Prodrug Design : Introduce ester or phosphate moieties at the carboxamide group for improved absorption .
  • Cytochrome P450 Inhibition : Co-administer CYP3A4 inhibitors (e.g., ketoconazole) in hepatic microsome assays to identify metabolic hotspots .
  • LogP Reduction : Incorporate polar substituents (e.g., -OH, -SO3_3H) while maintaining target affinity via molecular docking .

Q. What experimental controls are critical for ensuring reproducibility in cytotoxicity assays?

  • Methodological Answer : Mitigate variability by:
  • Cell Line Authentication : Use STR profiling to confirm identity .
  • Plate Normalization : Include internal controls (e.g., Alamar Blue) to adjust for cell density variations .
  • Batch Testing : Synthesize compound batches ≥3 times and compare IC50_{50} values across replicates .

Q. How can computational modeling predict binding modes with novel targets?

  • Methodological Answer : Combine multiple in silico approaches:
  • Molecular Docking : Use AutoDock Vina with flexible side chains to simulate ligand-receptor interactions .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions .
  • Free Energy Perturbation : Calculate ΔΔG values for mutations in putative binding pockets .

Q. What analytical methods are suitable for studying degradation under physiological conditions?

  • Methodological Answer :
    Conduct forced degradation studies:
  • Hydrolytic Stability : Incubate compound in PBS (pH 7.4) at 37°C for 48h, followed by HPLC-MS to detect hydrolysis products (e.g., free carboxylic acid) .
  • Photostability : Expose to UV light (λ = 254 nm) and monitor degradation via UV-Vis spectroscopy .
  • Oxidative Stress : Treat with H2 _2O2_2 (3%) and identify oxidized derivatives using LC-QTOF .

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